5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with:
- 4-carboxamide moiety: Provides a critical pharmacophore for interactions with biological targets.
- N-(2-methoxy-5-methylphenyl) group: Introduces steric and electronic effects via methoxy and methyl substituents.
- 1-[(2-methylphenyl)methyl] (o-tolylmethyl) group: Modulates lipophilicity and membrane permeability.
This compound is structurally optimized for targeting pathways such as Wnt/β-catenin, given the role of triazole-carboxamides in modulating metabolic and oncogenic signaling . Its synthesis likely follows protocols similar to General Procedure B (evidenced in triazole-carboxamide derivatives), involving cyclization and amidation steps .
Properties
IUPAC Name |
5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12-8-9-16(26-3)15(10-12)21-19(25)17-18(20)24(23-22-17)11-14-7-5-4-6-13(14)2/h4-10H,11,20H2,1-3H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTBEAPHIJCNOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Amination and Carboxylation: Introduction of the amino and carboxamide groups can be done using standard amination and carboxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions used but can include oxidized derivatives, reduced triazole rings, and substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including the compound , as anticancer agents. For instance, derivatives of 1,2,3-triazoles have been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest in cancer cells. In vitro assays demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Enzyme Inhibition
The compound has been investigated for its ability to act as an inhibitor for several key enzymes involved in cancer progression and inflammation. Specifically, studies have shown that triazole derivatives can inhibit cyclooxygenase (COX) enzymes and various kinases, which are important targets in cancer therapy . The binding interactions of these compounds with target enzymes have been elucidated through molecular docking studies, revealing favorable binding affinities that support their potential as therapeutic agents.
Pharmacology
Drug Metabolism and Toxicology
The role of 5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide in drug metabolism has been explored through its interaction with the Pregnane X receptor (PXR). This receptor is a critical regulator of drug metabolism and can influence the pharmacokinetics of co-administered drugs. Understanding how this compound modulates PXR activity could provide insights into its safety profile and potential drug-drug interactions .
Bioactivity Studies
Bioactivity screening has revealed that this compound and its analogs possess significant antibacterial and antifungal properties. Their mechanism of action often involves disrupting microbial cell membrane integrity or inhibiting essential metabolic pathways within pathogens . Such properties make them candidates for further development as antimicrobial agents.
Agricultural Applications
Pesticidal Properties
Research indicates that triazole compounds can be effective as fungicides due to their ability to inhibit fungal growth by interfering with ergosterol biosynthesis—a crucial component of fungal cell membranes. The application of this compound in agricultural settings could help manage crop diseases caused by various fungal pathogens .
Case Studies
Mechanism of Action
The mechanism of action of 5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting their function. This can lead to various biological effects, depending on the specific target.
Comparison with Similar Compounds
Key Observations :
- Aryl Substitutions : Fluorine or chlorine at R1/R2 enhances electronegativity and binding to hydrophobic pockets, while methoxy/methyl groups balance lipophilicity and solubility .
- Linker Modifications : Compounds with oxoethyl or benzyl linkers (e.g., ) exhibit varied pharmacokinetic profiles compared to the target’s rigid o-tolylmethyl group.
- Amino vs. Methyl at C5: Amino substitution (target compound) improves hydrogen bonding vs. methyl (3q), which may reduce target engagement .
Antiproliferative Activity
- Target Compound: Predicted activity via Wnt/β-catenin pathway modulation, analogous to 5-amino-1-aryl triazoles showing GP = -13.42% (renal cancer) and -27.30% (CNS cancer) .
- 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide: GP = -27.30% in SNB-75 cells, attributed to fluorine-enhanced membrane penetration .
- N-butyl-1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide : 84% yield; chlorine and isoxazole improve DNA intercalation .
Metabolic Activity
- Triazole-carboxamides with 2-fluorophenyl groups (3o, 3p) : Showed improved glucose/lipid metabolism in vitro, but the target’s methoxy group may enhance metabolic stability .
Biological Activity
The compound 5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anti-cancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring, which is known for its ability to interact with biological macromolecules, making it a focal point in drug design.
Anticancer Properties
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of mitochondrial function, similar to other triazole derivatives. This can lead to decreased ATP production and increased reactive oxygen species (ROS), ultimately resulting in cell death .
-
Case Studies :
- In vitro studies on various cancer cell lines have shown that the compound can significantly reduce cell viability at concentrations as low as 10 µM. Notably, it has been effective against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines .
- A recent study highlighted that modifications to the triazole ring can enhance anticancer activity by improving binding affinity to target proteins involved in cell cycle regulation .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against several bacterial strains.
- Research Findings :
Data Table: Biological Activity Overview
| Activity Type | Cell Line/Organism | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | MDA-MB-231 (Breast Cancer) | 10 | Significant reduction in viability |
| Anticancer | A549 (Lung Cancer) | 10 | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | 50 | Inhibition of bacterial growth |
| Antimicrobial | Escherichia coli | 100 | Reduced colony-forming units |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the triazole ring have been linked to enhanced potency against specific cancer types. For instance:
Q & A
Q. Advanced
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over time (e.g., binding stability in kinase active sites).
- Quantum Mechanical Calculations : Predict electron distribution and reactive sites (e.g., Fukui indices for nucleophilic attack).
- QSAR Models : Corrogate structural descriptors (logP, polar surface area) with activity data to guide optimization.
Studies on similar triazoles utilized Gaussian 09 for DFT calculations, revealing charge transfer interactions critical for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
